(R)-desflurane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-desflurane is a desflurane. It is an enantiomer of a (S)-desflurane.

Aplicaciones Científicas De Investigación

Introduction to (R)-Desflurane

This compound, a highly fluorinated methyl ethyl ether, is primarily utilized as a volatile anesthetic for maintaining general anesthesia during surgical procedures. It is notable for its rapid onset and offset due to low blood solubility, making it a preferred choice in many clinical settings. This article explores the diverse applications of this compound, particularly in anesthesiology, neurotoxicity studies, and immune response modulation.

General Anesthesia

This compound is widely used for its effectiveness in facilitating general anesthesia. Its rapid elimination from the body allows for quick recovery times post-surgery. This characteristic is particularly beneficial in outpatient procedures where minimizing recovery time is crucial.

Comparative Efficacy

Recent studies have compared this compound with other inhaled anesthetics like isoflurane and sevoflurane. Notably, this compound has demonstrated a lower incidence of postoperative cognitive dysfunction in certain patient populations, although some studies indicate an increased risk of postoperative delirium among older patients .

Table 1: Comparison of Anesthetic Agents

| Anesthetic Agent | Onset Speed | Recovery Speed | Postoperative Delirium Risk |

|---|---|---|---|

| This compound | Rapid | Very Rapid | Higher in older patients |

| Isoflurane | Moderate | Moderate | Lower |

| Sevoflurane | Moderate | Moderate | Moderate |

Impact on Alzheimer’s Disease Pathology

Research indicates that this compound does not induce the same level of neurotoxic effects as other anesthetics like isoflurane. In vitro studies have shown that exposure to clinically relevant concentrations of this compound does not activate caspase-3 or increase amyloid-beta synthesis in neuronal cell models associated with Alzheimer’s disease . This suggests that this compound may be a safer option for patients with pre-existing neurodegenerative conditions.

Effects on Immune Cell Populations

Studies have shown that this compound anesthesia can modulate immune responses during surgical procedures. For instance, a study comparing this compound with propofol found significant differences in leukocyte populations post-anesthesia . Specifically, lymphocyte counts were lower in the propofol group compared to the desflurane group one hour after induction, indicating a potential immunomodulatory effect of this compound.

Table 2: Immune Response Post-Anesthesia

| Parameter | Propofol Group (n=20) | Desflurane Group (n=20) |

|---|---|---|

| Lymphocytes (1 hr) | Decreased | Increased |

| Neutrophils (24 hr) | Increased | Increased |

| Monocytes (24 hr) | Stable | Increased |

Case Study: Breast Cancer Surgery

In a controlled trial involving breast cancer surgery, patients receiving this compound exhibited a favorable immune response compared to those receiving propofol. The desflurane group showed increased neutrophil counts postoperatively, suggesting enhanced immune activation which could be beneficial in combating surgical stress and potential infections .

Case Study: Cognitive Outcomes in Elderly Patients

A retrospective analysis highlighted the cognitive outcomes of elderly patients undergoing surgery with different anesthetics. The study found that those who received this compound had a higher incidence of postoperative delirium compared to those who received propofol or sevoflurane . This underscores the need for careful consideration when choosing anesthetic agents for older patients.

Propiedades

Número CAS |

143252-06-6 |

|---|---|

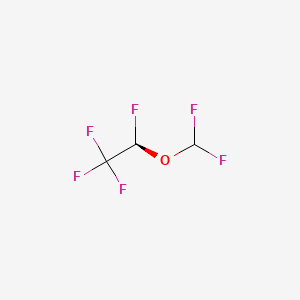

Fórmula molecular |

C3H2F6O |

Peso molecular |

168.04 g/mol |

Nombre IUPAC |

(2R)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |

InChI |

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m0/s1 |

Clave InChI |

DPYMFVXJLLWWEU-SFOWXEAESA-N |

SMILES |

C(C(F)(F)F)(OC(F)F)F |

SMILES isomérico |

[C@@H](C(F)(F)F)(OC(F)F)F |

SMILES canónico |

C(C(F)(F)F)(OC(F)F)F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.